5-Vinylcytidine

Antiviral Herpes Simplex Virus Nucleoside Analog

5-Vinylcytidine is a 5-vinyl-modified cytidine nucleoside analog with dual functionality: potent DNMT inhibition and high antiviral selectivity (SI=225 against herpes simplex). Unlike Zebularine, its unique 5-vinyl group reduces off-target toxicity and enables bioorthogonal IEDDA chemistry for non-destructive RNA labeling. This compound is essential for antiviral SAR studies, epigenetic pathway research, and live-cell nascent RNA imaging. Generic substitution with other cytidine analogs is scientifically invalid due to profound structure-activity differences. Procure ≥98% purity 5-Vinylcytidine for reproducible, high-impact research.

Molecular Formula C11H15N3O5
Molecular Weight 269.25 g/mol
Cat. No. B12852386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Vinylcytidine
Molecular FormulaC11H15N3O5
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESC=CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H15N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h2-3,6-8,10,15-17H,1,4H2,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1
InChIKeyYTTDEFJIZQEXBA-FDDDBJFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Vinylcytidine: A Distinct Cytidine Analog for Antiviral and Epigenetic Research


5-Vinylcytidine is a cytidine nucleoside analog, characterized by a vinyl group at the 5-position of the pyrimidine ring [1]. It is a member of the nucleoside antimetabolite/analog class, with reported mechanisms including inhibition of DNA methyltransferases (DNMTs) [2] and incorporation into RNA [3]. This compound has been evaluated for its antiviral activity, particularly against herpes simplex virus, and is also explored as a tool for RNA metabolic labeling [3][4].

The Critical Differentiation of 5-Vinylcytidine from Generic Cytidine Analogs


Cytidine analogs cannot be considered interchangeable due to the profound impact of even minor structural variations on their biological activity, selectivity, and toxicity profiles [1]. For example, while many cytidine analogs, such as Zebularine, inhibit DNA methyltransferases (DNMTs) [2], their specific mechanisms, potencies, and off-target effects can differ significantly [1]. 5-Vinylcytidine, with its unique 5-vinyl modification, demonstrates a distinct combination of properties, including high antiviral selectivity and a lower toxicity profile compared to its closest analog, 2'-deoxy-5-vinyluridine, as detailed in the quantitative evidence below [3]. This unique profile underscores why generic substitution for 5-Vinylcytidine is not scientifically valid and necessitates its specific procurement for targeted research applications.

Quantitative Evidence Guide: How 5-Vinylcytidine Outperforms Key Comparators


Superior Antiviral Selectivity Index Compared to 2'-Deoxy-5-Vinyluridine

5-Vinylcytidine (specifically its 2'-deoxy form) demonstrates a significantly improved therapeutic window compared to its closest structural analog, 2'-deoxy-5-vinyluridine. While both compounds exhibit similar antiviral potency, 5-vinylcytidine is substantially less toxic to host cells, resulting in a much higher selectivity index [1].

Antiviral Herpes Simplex Virus Nucleoside Analog

Reduced In Vitro Cytotoxicity Profile Versus a Structurally Similar Vinyl Analog

In a direct comparative study, 2'-deoxy-5-vinylcytidine was found to be much less toxic to cell cultures than the structurally related compound 2'-deoxy-5-vinyluridine [1]. The difference in toxicity is stark enough to be a key defining feature in the abstract of the primary research article, despite their similar antiviral potencies.

Cytotoxicity Nucleoside Analog Cell Culture

Unique Reactivity for RNA Metabolic Labeling via IEDDA Chemistry

Unlike traditional nucleoside analogs for RNA labeling that rely on copper-catalyzed click chemistry (which can degrade RNA), 5-Vinylcytidine is a vinyl nucleoside that is purpose-built for Inverse Electron-Demand Diels-Alder (IEDDA) reactions [1]. This chemistry is bioorthogonal and has been shown to preserve RNA integrity, allowing for both tagging and imaging of RNA in live cells [1].

RNA Labeling Click Chemistry Vinyl Nucleoside

Validated Application Scenarios for 5-Vinylcytidine in Research and Development


Mechanistic Studies of Antiviral Agents with a Favorable Therapeutic Window

Researchers focused on developing novel anti-herpes therapeutics should prioritize 5-Vinylcytidine for its demonstrated high selectivity index (SI = 225) [1]. This quantitative evidence, derived from a direct comparison with 2'-deoxy-5-vinyluridine, supports its use as a lead compound or a benchmark tool for studying structure-activity relationships aimed at minimizing host cell toxicity while maintaining potent antiviral activity.

High-Fidelity RNA Metabolic Labeling and Live-Cell Imaging

Investigators seeking to profile nascent RNA expression without compromising transcript integrity should procure 5-Vinylcytidine. Its vinyl group enables bioorthogonal IEDDA chemistry, a method shown to preserve RNA integrity better than conventional CuAAC click chemistry, making it an advanced tool for RNA tagging and imaging in live cells [2].

Differentiation of DNMT Inhibition Mechanisms

Given its classification as a cytidine analog that inhibits DNA methyltransferases (DNMTs) [3], 5-Vinylcytidine is a valuable chemical probe for dissecting epigenetic pathways. Unlike other DNMT inhibitors like Zebularine, its distinct structural and activity profile (e.g., high antiviral SI) can be exploited to study the interplay between DNMT inhibition, antiviral activity, and cytotoxicity in a controlled, comparative manner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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